molecular formula C11H12BrN B14858674 6'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline] CAS No. 1393568-13-2

6'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]

Cat. No.: B14858674
CAS No.: 1393568-13-2
M. Wt: 238.12 g/mol
InChI Key: XWHVJWUFIHYKIW-UHFFFAOYSA-N
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Description

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and a brominated cyclopropane precursor.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction. Reagents like lithium diisopropylamide (LDA) can be employed to deprotonate the isoquinoline derivative, making it more reactive.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Cyclization Reactions: The spiro structure allows for further cyclization reactions, leading to more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce carbonyl groups.

Scientific Research Applications

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: Similar in structure but with different substitution patterns.

    6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride: A hydrochloride salt form of a similar compound.

Uniqueness

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1393568-13-2

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclopropane]

InChI

InChI=1S/C11H12BrN/c12-9-1-2-10-8(7-9)3-6-13-11(10)4-5-11/h1-2,7,13H,3-6H2

InChI Key

XWHVJWUFIHYKIW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC2)C3=C1C=C(C=C3)Br

Origin of Product

United States

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